(5-Chloroquinolin-8-yl)methanol
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Overview
Description
(5-Chloroquinolin-8-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloroquinolin-8-yl)methanol typically involves the chlorination of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with thionyl chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-8-hydroxyquinoline is then reduced to this compound using a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: (5-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other quinoline-based alcohols.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities. For example, oxidation can yield quinoline carboxylic acids, while substitution reactions can produce quinoline amines .
Scientific Research Applications
(5-Chloroquinolin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloroquinolin-8-yl)methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects. The compound’s structure allows it to bind to specific sites on enzymes, disrupting their normal function and inhibiting the growth of pathogens .
Comparison with Similar Compounds
5-Chloro-8-hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methanol group.
8-Hydroxyquinoline: Lacks the chlorine atom at the 5-position.
5,7-Dichloro-8-hydroxyquinoline: Contains an additional chlorine atom at the 7-position.
Uniqueness: (5-Chloroquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methanol group allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H8ClNO |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
InChI Key |
NFJGHKUOMYWZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CO)Cl |
Origin of Product |
United States |
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